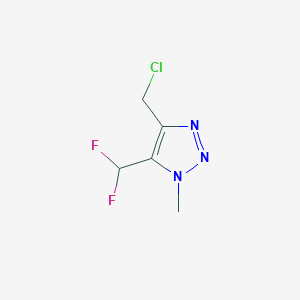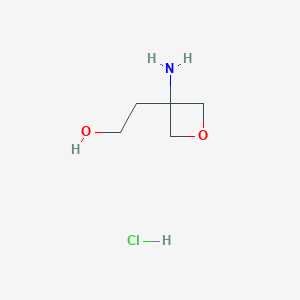
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. It is widely used in scientific research due to its unique chemical properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole involves the reaction of 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole with HCl in the presence of a reducing agent to yield the desired product.
Starting Materials
4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole, HCl, Reducing agent
Reaction
Add 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole to a reaction flask, Add HCl to the reaction flask, Add a reducing agent to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to have antimicrobial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to coordination chemistry. However, one limitation of using this compound is its toxicity. It is important to handle it with care and to follow proper safety protocols when working with it.
Direcciones Futuras
There are many potential future directions for research involving 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole. One area of interest is the development of new pharmaceuticals that incorporate this compound as a building block. Another area of interest is the study of its antimicrobial properties and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its effect on the central nervous system.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is widely used in scientific research. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQRFWKAHQWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
CAS RN |
2138555-23-2 |
Source


|
| Record name | 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)



![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2901010.png)
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)